3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride
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Overview
Description
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of butanamide, featuring an amino group, a cyclohexyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2-hydroxybutanoic acid.
Amidation Reaction: Cyclohexylamine reacts with 2-hydroxybutanoic acid to form 3-amino-4-cyclohexyl-2-hydroxybutanamide.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified amide is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-amino-4-cyclohexyl-2-oxobutanamide.
Reduction: Formation of 3-amino-4-cyclohexylbutanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride
- 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
- 3-Amino-4-cyclohexyl-2-oxobutanamide
Uniqueness
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H21ClN2O2 |
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Molecular Weight |
236.74 g/mol |
IUPAC Name |
3-amino-4-cyclohexyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h7-9,13H,1-6,11H2,(H2,12,14);1H |
InChI Key |
GHXLNRAKGUEZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
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